Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
CAS No.: 43002-66-0
Cat. No.: VC7283721
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43002-66-0 |
|---|---|
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 234.12 |
| IUPAC Name | ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H |
| Standard InChI Key | DHFFEGOTKUGIKC-UHFFFAOYSA-N |
| SMILES | CCOC(=N)CC1=CC=C(C=C1)Cl.Cl |
Introduction
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a synthetic organic compound belonging to the class of carboximidates. It is characterized by the presence of an ethyl group, a chlorophenyl moiety, and a carboximidate functional group. This compound has garnered interest in various fields of research, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and potential applications.
Synthesis Methods
The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction between ethyl 2-bromoacetate and 4-chlorobenzylamine. This process requires careful control of reaction conditions to ensure high yield and purity. The mechanism involves nucleophilic substitution where the amine attacks the electrophilic carbon in the bromoacetate, facilitated by a base to enhance the nucleophilicity of the amine.
Potential Applications
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential as enzyme inhibitors or receptor modulators |
| Material Science | Modifying structures for specific applications |
Research Findings and Challenges
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